molecular formula C11H14BrNO B1490497 N-(2-(3-bromophenoxy)ethyl)cyclopropanamine CAS No. 19160-73-7

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine

Cat. No.: B1490497
CAS No.: 19160-73-7
M. Wt: 256.14 g/mol
InChI Key: HOFAJWGGIVTIMB-UHFFFAOYSA-N
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Description

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
  • N-(2-(2-bromophenoxy)ethyl)cyclopropanamine
  • N-(2-(3-chlorophenoxy)ethyl)cyclopropanamine

Uniqueness

N-(2-(3-bromophenoxy)ethyl)cyclopropanamine is unique due to the specific positioning of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-7-6-13-10-4-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFAJWGGIVTIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
Reactant of Route 6
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N-(2-(3-bromophenoxy)ethyl)cyclopropanamine

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